molecular formula C22H23ClN4O3S B14973703 3-((4-Chlorobenzyl)sulfonyl)-6-(4-(2-methoxyphenyl)piperazin-1-yl)pyridazine

3-((4-Chlorobenzyl)sulfonyl)-6-(4-(2-methoxyphenyl)piperazin-1-yl)pyridazine

Cat. No.: B14973703
M. Wt: 459.0 g/mol
InChI Key: OBUWGRRCSLRYIJ-UHFFFAOYSA-N
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Description

3-[(4-CHLOROPHENYL)METHANESULFONYL]-6-[4-(2-METHOXYPHENYL)PIPERAZIN-1-YL]PYRIDAZINE is a complex organic compound that features a pyridazine core substituted with a chlorophenyl group, a methanesulfonyl group, and a methoxyphenyl piperazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-CHLOROPHENYL)METHANESULFONYL]-6-[4-(2-METHOXYPHENYL)PIPERAZIN-1-YL]PYRIDAZINE typically involves multiple steps, including the formation of the pyridazine core and subsequent functionalization. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds under mild conditions . This reaction employs palladium catalysts and boron reagents to couple aryl halides with boronic acids or esters.

Industrial Production Methods

Industrial production of this compound would likely scale up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity. This might involve continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

3-[(4-CHLOROPHENYL)METHANESULFONYL]-6-[4-(2-METHOXYPHENYL)PIPERAZIN-1-YL]PYRIDAZINE can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.

    Substitution: Nucleophilic substitution reactions using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

3-[(4-CHLOROPHENYL)METHANESULFONYL]-6-[4-(2-METHOXYPHENYL)PIPERAZIN-1-YL]PYRIDAZINE has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[(4-CHLOROPHENYL)METHANESULFONYL]-6-[4-(2-METHOXYPHENYL)PIPERAZIN-1-YL]PYRIDAZINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and triggering downstream effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(4-CHLOROPHENYL)METHANESULFONYL]-6-[4-(2-METHOXYPHENYL)PIPERAZIN-1-YL]PYRIDAZINE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C22H23ClN4O3S

Molecular Weight

459.0 g/mol

IUPAC Name

3-[(4-chlorophenyl)methylsulfonyl]-6-[4-(2-methoxyphenyl)piperazin-1-yl]pyridazine

InChI

InChI=1S/C22H23ClN4O3S/c1-30-20-5-3-2-4-19(20)26-12-14-27(15-13-26)21-10-11-22(25-24-21)31(28,29)16-17-6-8-18(23)9-7-17/h2-11H,12-16H2,1H3

InChI Key

OBUWGRRCSLRYIJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)C3=NN=C(C=C3)S(=O)(=O)CC4=CC=C(C=C4)Cl

Origin of Product

United States

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